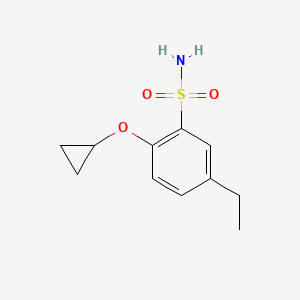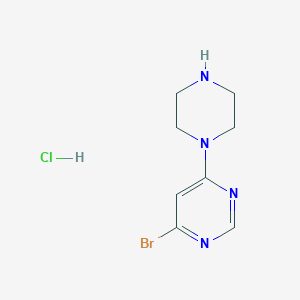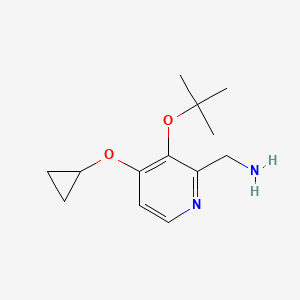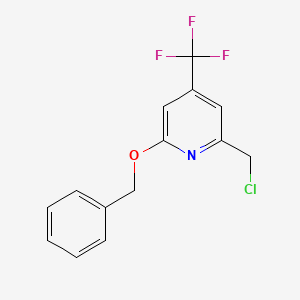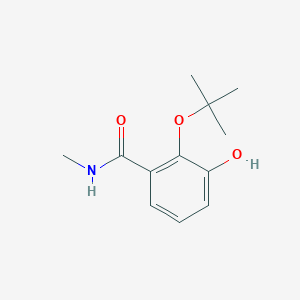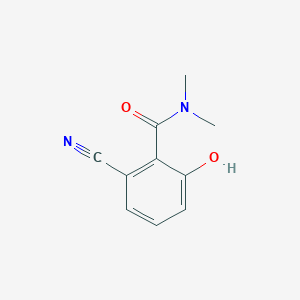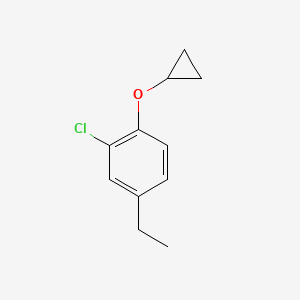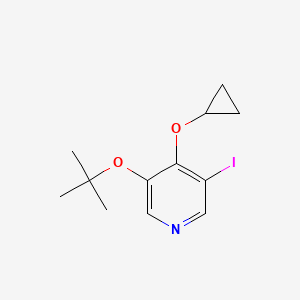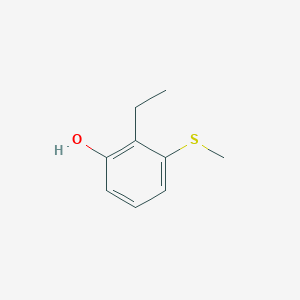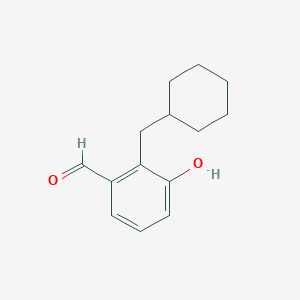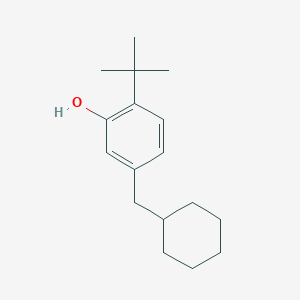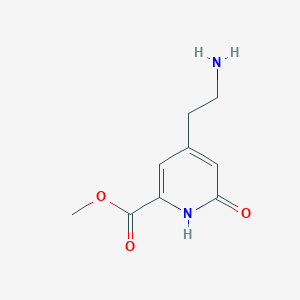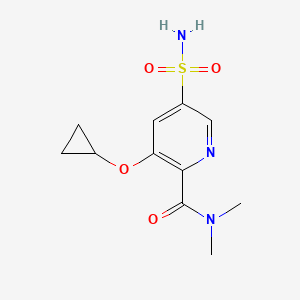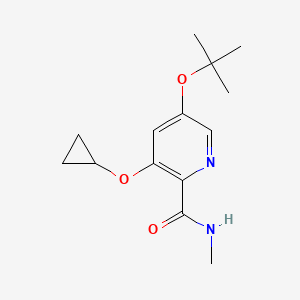
5-Tert-butoxy-3-cyclopropoxy-N-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butoxy-3-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a picolinamide core. It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-3-cyclopropoxy-N-methylpicolinamide involves multiple steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The initial step involves the formation of the picolinamide core through a reaction between picolinic acid and an appropriate amine under acidic conditions.
Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group, such as a halide.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through a cyclopropanation reaction, typically using a cyclopropyl halide and a base.
N-Methylation: The final step involves the methylation of the nitrogen atom in the picolinamide core using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
5-Tert-butoxy-3-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxy and cyclopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-Tert-butoxy-3-cyclopropoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Tert-butoxy-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpicolinamide: Similar in structure but with an additional methyl group on the nitrogen atom.
N-(3-tert-butoxy-3-oxopropyl) glycine: Shares the tert-butoxy group but differs in the core structure.
Uniqueness
5-Tert-butoxy-3-cyclopropoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
3-cyclopropyloxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-10-7-11(18-9-5-6-9)12(16-8-10)13(17)15-4/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChIキー |
WWWIPZVFEOGUSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=C(N=C1)C(=O)NC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


